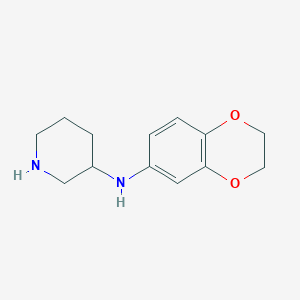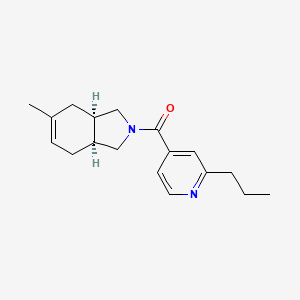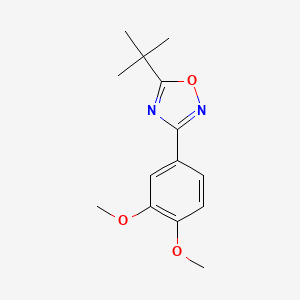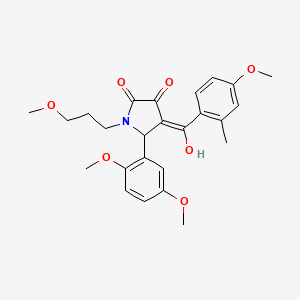
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine, commonly known as DBH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DBH belongs to the class of compounds known as phenethylamines, which are known to have psychoactive properties. However, DBH has been found to have a unique mechanism of action that makes it a promising candidate for various scientific research applications.
作用機序
DBH exerts its effects by binding to various receptors in the brain and peripheral tissues. It has been found to have a high affinity for serotonin, dopamine, and norepinephrine receptors. DBH has also been found to interact with various ion channels, including calcium and potassium channels. The exact mechanism of action of DBH is still being studied, but it is thought to involve the modulation of neurotransmitter release and the regulation of ion channel activity.
Biochemical and Physiological Effects
DBH has been found to have significant biochemical and physiological effects. In vitro studies have shown that DBH can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. DBH has also been found to have potent antioxidant effects and can scavenge free radicals. In vivo studies have shown that DBH can reduce inflammation and pain, and can improve cognitive function.
実験室実験の利点と制限
DBH has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in high purity. It has also been found to have potent effects at low concentrations, making it a cost-effective research tool. However, DBH has some limitations in lab experiments. It has been found to have low solubility in water, which can make it difficult to administer in vivo. It can also have off-target effects, making it important to use appropriate controls in experiments.
将来の方向性
There are several future directions for research on DBH. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. DBH has been found to have neuroprotective effects and can inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. Another area of interest is its potential as a treatment for chronic pain and inflammatory disorders. DBH has been found to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new treatments. Finally, there is interest in further exploring the mechanism of action of DBH, particularly its interactions with various receptors and ion channels. This could lead to the development of more specific and targeted drugs.
合成法
DBH can be synthesized through several methods, including the reductive amination of 3,4-methylenedioxyphenyl-2-nitropropene with piperidine. This method has been found to be efficient and yields a high purity product. Other methods include the use of palladium-catalyzed coupling reactions and the reduction of 3,4-methylenedioxyphenyl-2-nitropropene with sodium borohydride.
科学的研究の応用
DBH has been found to have potential therapeutic applications in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, DBH has been found to have neuroprotective effects and can inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. In pharmacology, DBH has been found to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory disorders. In medicinal chemistry, DBH has been found to be a potent inhibitor of various enzymes, including monoamine oxidase A and B, which are involved in the degradation of neurotransmitters.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-11(9-14-5-1)15-10-3-4-12-13(8-10)17-7-6-16-12/h3-4,8,11,14-15H,1-2,5-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBAWRWVTZMMQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazol-5-amine](/img/structure/B5398064.png)
![1-(2-methyl-4-pyridinyl)-4-[4-(1H-pyrazol-1-yl)benzyl]-1,4-diazepane](/img/structure/B5398071.png)
![2-[4-(6-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]ethanol](/img/structure/B5398088.png)
![3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol](/img/structure/B5398101.png)
![3-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide](/img/structure/B5398108.png)

![(2S*,4S*,5R*)-1,2-dimethyl-4-({methyl[(3-methylpyridin-2-yl)methyl]amino}carbonyl)-5-(2-methylphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B5398121.png)

![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5398130.png)
![2-methyl-5-[4-(4-morpholinyl)-1-phthalazinyl]-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B5398145.png)


![N-({1-[(1-isopropyl-1H-imidazol-2-yl)methyl]piperidin-3-yl}methyl)cyclobutanecarboxamide](/img/structure/B5398169.png)
![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5398170.png)